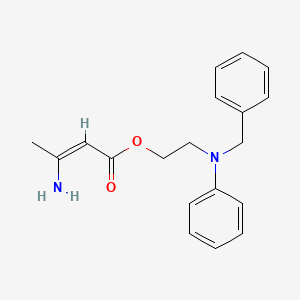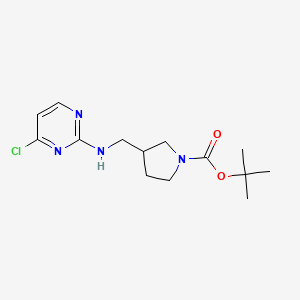![molecular formula C20H26N2 B15062160 (2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]](/img/structure/B15062160.png)
(2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its aziridine ring, which is a three-membered nitrogen-containing ring. Aziridines are known for their significant ring strain, making them highly reactive and valuable intermediates in organic synthesis .
Preparation Methods
The synthesis of (2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] typically involves the coupling of amines and alkenes via an electrogenerated dication . This method allows for the transformation of unactivated alkenes into aziridines under basic conditions. The process involves the formation of a metastable dicationic intermediate, which undergoes aziridination with primary amines . This synthetic route is advantageous as it expands the scope of accessible N-alkyl aziridine products.
Chemical Reactions Analysis
(2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] undergoes various chemical reactions, primarily due to the reactivity of the aziridine ring. The compound can participate in nucleophilic ring-opening reactions, which are facilitated by the presence of electron-withdrawing groups . Common reagents used in these reactions include protic or Lewis acids, which activate the aziridine ring, leading to the formation of aziridinium ions that react with nucleophiles . Major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .
Scientific Research Applications
(2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] has numerous applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of various nitrogen-containing biologically active molecules . In biology and medicine, aziridine derivatives are explored for their potential antibacterial, antifungal, and anticancer properties . The compound’s unique structure and reactivity make it valuable for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of (2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] involves the activation of the aziridine ring by electron-withdrawing groups or acids, leading to the formation of aziridinium ions . These ions are highly reactive and can interact with various nucleophiles, resulting in ring-opening reactions that produce a range of biologically active compounds . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar compounds to (2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] include other aziridine derivatives such as aziridine-2-carboxylates, aziridine-2-lactones, and aziridine-2-phosphonates These compounds share the aziridine ring structure but differ in their substituents and reactivity
Properties
Molecular Formula |
C20H26N2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(1S,3aS,5aS,9bR)-3-benzylspiro[3a,4,5,5a,6,7,8,9b-octahydro-2H-benzo[e]indole-1,2'-aziridine] |
InChI |
InChI=1S/C20H26N2/c1-2-6-15(7-3-1)12-22-14-20(13-21-20)19-17-9-5-4-8-16(17)10-11-18(19)22/h1-3,6-7,9,16,18-19,21H,4-5,8,10-14H2/t16-,18-,19+,20-/m0/s1 |
InChI Key |
BTKOGNXSWBDNDI-FFGOWVMKSA-N |
Isomeric SMILES |
C1CC=C2[C@@H](C1)CC[C@H]3[C@@H]2[C@]4(CN4)CN3CC5=CC=CC=C5 |
Canonical SMILES |
C1CC=C2C(C1)CCC3C2C4(CN4)CN3CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15062093.png)
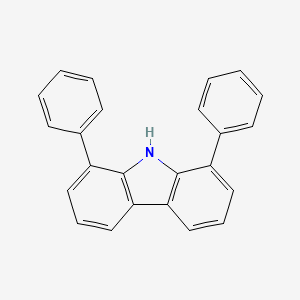
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)
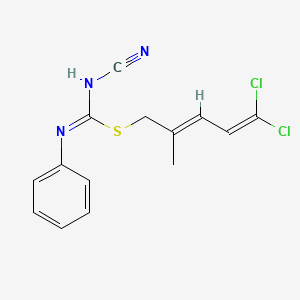
![(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)
![[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
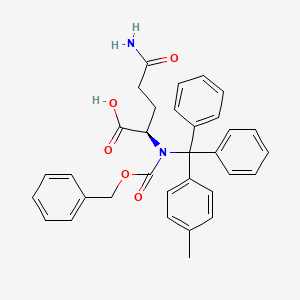
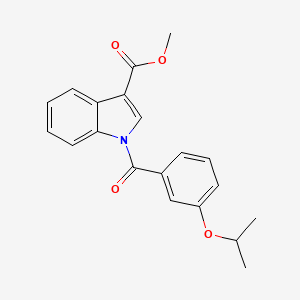
![[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15062155.png)
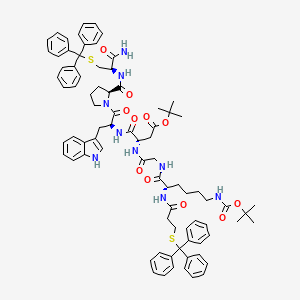
![3-([1,1'-Biphenyl]-4-yl)-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole](/img/structure/B15062157.png)
